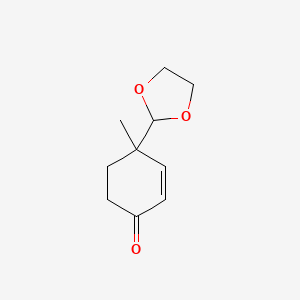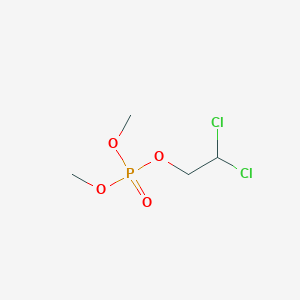![molecular formula C29H28O2 B14303881 1,1'-{Methylenebis[(4,1-phenylene)oxymethylene]}bis(2-methylbenzene) CAS No. 114194-35-3](/img/structure/B14303881.png)
1,1'-{Methylenebis[(4,1-phenylene)oxymethylene]}bis(2-methylbenzene)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-{Methylenebis[(4,1-phenylene)oxymethylene]}bis(2-methylbenzene) is a complex organic compound known for its unique structural properties and diverse applications. This compound is characterized by its intricate molecular structure, which includes multiple aromatic rings connected by methylene and oxymethylene linkages. It is often used in various industrial and scientific applications due to its stability and reactivity.
Preparation Methods
The synthesis of 1,1’-{Methylenebis[(4,1-phenylene)oxymethylene]}bis(2-methylbenzene) typically involves several steps, including the reaction of precursor compounds under controlled conditions. One common method involves the reaction of bisphenol F with epichlorohydrin in the presence of a base, followed by further reactions to introduce the methylene and oxymethylene groups . Industrial production methods often utilize large-scale reactors and optimized conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1,1’-{Methylenebis[(4,1-phenylene)oxymethylene]}bis(2-methylbenzene) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride, resulting in the formation of reduced aromatic compounds.
Scientific Research Applications
1,1’-{Methylenebis[(4,1-phenylene)oxymethylene]}bis(2-methylbenzene) has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: This compound is utilized in the development of biochemical assays and as a reagent in various biological experiments.
Industry: The compound is used in the production of high-performance materials, such as resins and coatings, due to its stability and reactivity
Mechanism of Action
The mechanism of action of 1,1’-{Methylenebis[(4,1-phenylene)oxymethylene]}bis(2-methylbenzene) involves its interaction with molecular targets through various pathways. The compound’s aromatic rings and functional groups allow it to participate in multiple chemical reactions, influencing its behavior in different environments. Its reactivity with nucleophiles and electrophiles makes it a versatile compound in both synthetic and biological contexts .
Comparison with Similar Compounds
When compared to similar compounds, such as bisphenol A diglycidyl ether and bisphenol F diglycidyl ether, 1,1’-{Methylenebis[(4,1-phenylene)oxymethylene]}bis(2-methylbenzene) stands out due to its unique structural features and reactivity. Similar compounds include:
Bisphenol A diglycidyl ether: Known for its use in epoxy resins, it has a different structural arrangement and reactivity profile.
Bisphenol F diglycidyl ether: Shares some structural similarities but differs in the specific linkages and functional groups present
Properties
CAS No. |
114194-35-3 |
|---|---|
Molecular Formula |
C29H28O2 |
Molecular Weight |
408.5 g/mol |
IUPAC Name |
1-methyl-2-[[4-[[4-[(2-methylphenyl)methoxy]phenyl]methyl]phenoxy]methyl]benzene |
InChI |
InChI=1S/C29H28O2/c1-22-7-3-5-9-26(22)20-30-28-15-11-24(12-16-28)19-25-13-17-29(18-14-25)31-21-27-10-6-4-8-23(27)2/h3-18H,19-21H2,1-2H3 |
InChI Key |
XOEWKQDXTOOPNC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1COC2=CC=C(C=C2)CC3=CC=C(C=C3)OCC4=CC=CC=C4C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


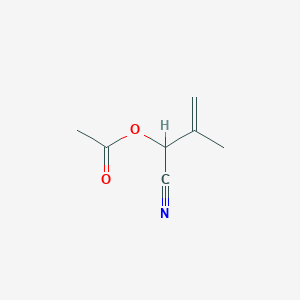
![4-[4-(4-Carbamimidoylphenyl)piperazin-1-yl]benzenecarboximidamide](/img/structure/B14303812.png)
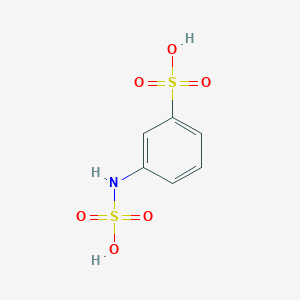

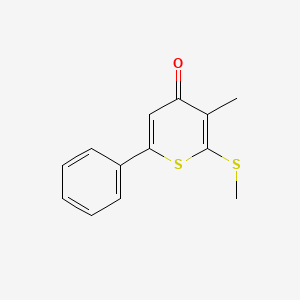
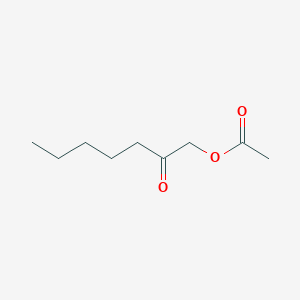
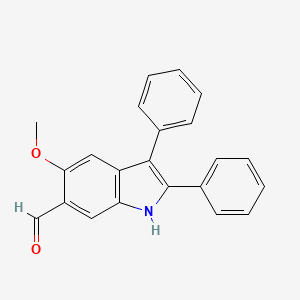
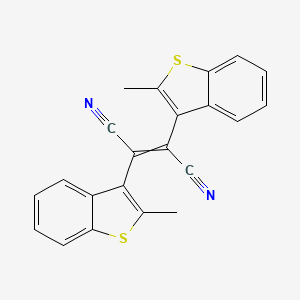
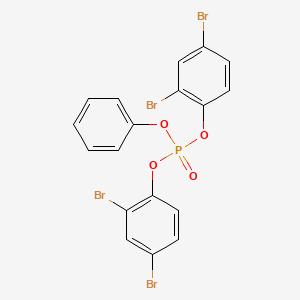
![(2-{3,4-Bis[(trimethylsilyl)oxy]phenyl}-2-oxoethyl)carbamyl chloride](/img/structure/B14303860.png)
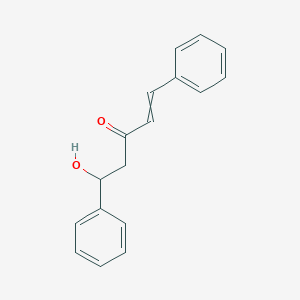
![3-[5-[[3-(2-carboxyethyl)-5-[[3-(2-carboxyethyl)-4-methyl-5-oxopyrrol-2-ylidene]methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-2-[[4-(2-carboxyethyl)-3-methyl-5-oxopyrrol-2-yl]methylidene]-4-methylpyrrol-3-yl]propanoic acid](/img/structure/B14303880.png)
